2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
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Overview
Description
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a synthetic organic compound that features a trifluoromethyl group, a pyrimidine ring, and a piperidine ring
Scientific Research Applications
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and migration .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that are critical for the survival and proliferation of certain cancer cells .
Biochemical Pathways
The compound’s interaction with RET affects several biochemical pathways. By inhibiting RET, it disrupts the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell growth and survival. This disruption can lead to the death of cancer cells that rely on these pathways for survival .
Pharmacokinetics
Compounds with trifluoromethyl groups are generally known to have good bioavailability and metabolic stability
Result of Action
The inhibition of RET by this compound can lead to the death of cancer cells that are dependent on RET signaling for survival . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
- 2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}butanamide
Uniqueness
2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, which can improve its pharmacokinetic properties. Additionally, the pyrimidine and piperidine rings contribute to its potential biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-phenoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13(28-15-5-3-2-4-6-15)18(27)25-14-7-9-26(10-8-14)17-11-16(19(20,21)22)23-12-24-17/h2-6,11-14H,7-10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZKLQKRGVZCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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